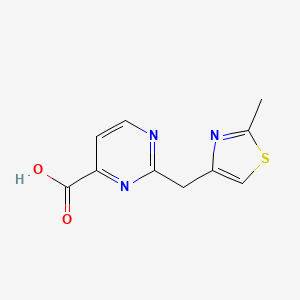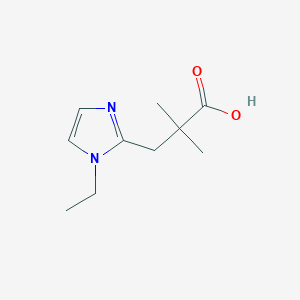
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a chloro-substituted pyridine ring with an isopropoxy group and a methylmethanamine moiety, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves several steps, typically starting with the chlorination of a pyridine derivative. The isopropoxy group is introduced through an etherification reaction, followed by the addition of the N-methylmethanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids under palladium catalysis
Scientific Research Applications
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an immunomodulating agent, useful in treating autoimmune diseases and cancer.
Biological Studies: The compound is used in studying molecular interactions and pathways, particularly those involving pyridine derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including immunomodulation and inhibition of specific pathways involved in disease progression .
Comparison with Similar Compounds
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
5-Chloro-2-isopropoxypyridin-3-ylboronic acid: Similar in structure but with a boronic acid group, used in different coupling reactions.
Biaryl acyl-sulfonamide compounds: These compounds share some structural features and are used as sodium channel inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(5-chloro-6-propan-2-yloxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)14-10-9(11)4-8(5-12-3)6-13-10/h4,6-7,12H,5H2,1-3H3 |
InChI Key |
YJQPCJPTWIZQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)CNC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


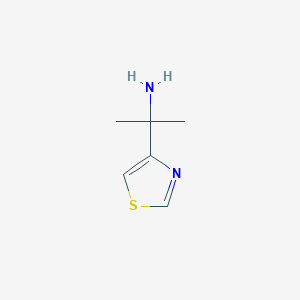
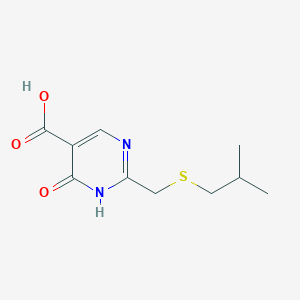
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
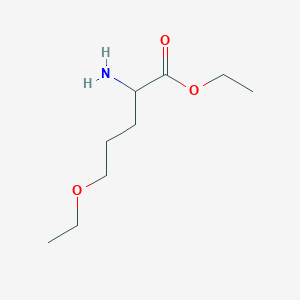

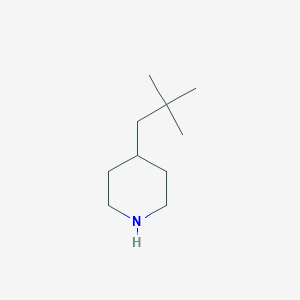


![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)

![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
